Home > Products > Screening Compounds P11761 > 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline - 932519-67-0

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Catalog Number: EVT-3016266
CAS Number: 932519-67-0
Molecular Formula: C22H12Cl2FN3
Molecular Weight: 408.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in Scientific Research: Derivatives within this class have been explored for various biological activities, with particular emphasis on their potential as:
    • γ-Secretase Inhibitors: γ-Secretase is an enzyme involved in the processing of amyloid precursor protein (APP), and its inhibition is a therapeutic strategy for Alzheimer's disease [].
    • Other Biological Activities: Research also suggests potential uses as anti-inflammatory, analgesic, antitumor, antihypertensive, anticonvulsant, and antiviral agents [].

(R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006)

Compound Description: ELND006 is a potent γ-secretase inhibitor with demonstrated metabolic stability. It selectively inhibits Aβ generation over Notch and has entered human clinical trials. ELND006 lowered Aβ levels in the CSF of healthy human volunteers.

Relevance: ELND006 and 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline share the core pyrazolo[4,3-c]quinoline scaffold. Both compounds also feature halogen substitutions on the quinoline ring system, contributing to their potential biological activities.

(R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007)

Compound Description: ELND007 is another metabolically stable γ-secretase inhibitor selective for Aβ generation inhibition over Notch. It has also progressed to human clinical trials.

Relevance: ELND007, like ELND006 and 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline, is based on the pyrazolo[4,3-c]quinoline core and exhibits a fluorine substituent on the quinoline ring. The presence of a trifluoromethyl group in both ELND007 and 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (albeit in different positions) suggests their potential for similar pharmacological properties.

1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (I)

Compound Description: Compound (I) features a reduced pyridine ring (tetrahydro) as part of its pyrazolo[4,3-c]pyridine core, which adopts a half-chair conformation. This compound participates in centrosymmetric dimer formation through C-H...π(arene) hydrogen bonds.

Relevance: Although structurally distinct, compound (I) highlights the structural versatility of the pyrazolo-fused heterocyclic ring systems found in 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline. Both compounds share a trifluoromethyl substituted phenyl group and substitutions on the aromatic ring linked to the pyrazole moiety, showcasing variations in this core scaffold that may influence biological activity.

1-(4-chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (II)

Compound Description: Compound (II) is an analog of compound (I) with a chlorine atom replacing fluorine on the phenyl ring linked to the pyrazole. Similar to (I), it has a reduced pyridine ring and a methylsulfonyl group, but it forms ribbons of R33(18) rings through C-H...O hydrogen bonds and a C-Cl...π(arene) interaction.

Relevance: This compound, like compound (I), emphasizes the structural variations around the pyrazolo-fused heterocyclic core. Comparing (II) to 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline underscores the potential for substituting the fused quinoline ring with a reduced pyridine without losing the trifluoromethylphenyl group and the chlorine-substituted aryl group, which are potentially important for activity.

1-(3-methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (III)

Compound Description: Compound (III) completes the series with compound (I) and (II) by introducing a methyl substituent instead of halogens on the phenyl ring linked to the pyrazole. Like the other two, it features the reduced pyridine and methylsulfonyl group and forms sheets through C-H...O and C-H...π(arene) hydrogen bonds.

Relevance: This compound further illustrates the diverse array of possible substitutions on the phenyl ring linked to the pyrazole in these pyrazolo-fused heterocyclic systems, compared to the chlorophenyl group in 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline. It reinforces the significance of the trifluoromethylphenyl group and the potential influence of different substitutions on the adjacent phenyl ring for biological activity.

3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one (17)

Compound Description: Compound (17) exhibits binding affinity for the central benzodiazepine receptor. It was synthesized unexpectedly via a non-classical Pschorr reaction.

Relevance: While lacking the halogen substitutions of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline, compound (17) provides an example of a biologically active pyrazolo[4,3-c]quinoline derivative. The shared core structure and the presence of a phenyl ring at the N1 position in both compounds highlight structural similarities that might contribute to their binding properties.

2-(4-chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one (CGS 9896)

Compound Description: CGS 9896 is a potent and selective GABAA receptor modulator. It exhibits no direct effects on GABA responses but competitively antagonizes diazepam-induced enhancement of GABA responses.

Relevance: This compound shares the pyrazolo[4,3-c]quinolin-3-one core with 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline and also features a 4-chlorophenyl substituent. These structural similarities, particularly the pyrazolo[4,3-c]quinoline motif, likely contribute to their activity at the GABAA receptor.

Overview

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse pharmacological properties. The presence of halogen substituents, specifically chlorine and fluorine, enhances its chemical reactivity and biological interactions.

Source

The synthesis of this compound typically involves the reaction of various precursors, including chlorinated phenyl derivatives and pyrazole moieties. The synthesis methods often utilize techniques such as reflux in anhydrous solvents and recrystallization for purification .

Classification

This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its pyrazole ring. It is also categorized as a fluorinated organic compound due to the inclusion of a fluorine atom in its structure. Additionally, it falls within the realm of pharmaceuticals, given its potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can be achieved through several methods, with one prominent approach involving a multi-step reaction process. A typical synthesis involves:

  1. Starting Materials: The reaction utilizes 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl bromide.
  2. Reaction Conditions: The components are mixed in anhydrous ethanol and stirred under reflux conditions for approximately two hours.
  3. Purification: Post-reaction, the solid product is filtered, washed with ethanol, and recrystallized from dimethylformamide to yield colorless crystals with a reported yield of 86% .

Technical Details

The reaction typically proceeds through nucleophilic substitution mechanisms facilitated by the presence of triethylamine as a base. This method allows for the formation of the pyrazoloquinoline framework while ensuring high yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline features a fused ring system comprising a pyrazole and quinoline structure. The chlorinated phenyl groups are positioned at the 1 and 3 positions of the pyrazole ring, while a fluorine atom is substituted at the 8 position on the quinoline moiety.

Data

  • Molecular Formula: C16H12Cl2F
  • Molecular Weight: Approximately 303.18 g/mol
  • Melting Point: Reported around 243°C .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of halogenated organic compounds, including:

  • Nucleophilic Substitution: Due to the presence of electron-withdrawing groups (chlorines), nucleophiles can attack the carbon atoms adjacent to these groups.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions due to their electron-rich nature.

Technical Details

The presence of halogens significantly influences reactivity patterns, making this compound suitable for further derivatization in synthetic organic chemistry.

Mechanism of Action

Process

While specific biological activities have not been extensively documented for this compound, it is hypothesized that its mechanism of action may involve:

  • Interaction with Enzymes: The fluorine and chlorine substituents may enhance binding affinity to specific enzyme targets.
  • Modulation of Signaling Pathways: Similar compounds have shown potential in modulating pathways related to cancer and inflammation.

Data

Preliminary studies suggest that such compounds may exhibit activity against certain cancer cell lines or bacterial strains, although detailed mechanistic studies are required to confirm these interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless crystals
  • Solubility: Soluble in organic solvents like ethanol and dimethylformamide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong bases or acids.
  • Reactivity: Reacts readily with nucleophiles due to halogen substituents.

Relevant analytical techniques such as Infrared Spectroscopy (IR) have been employed to characterize this compound, revealing characteristic absorption bands corresponding to functional groups present in the structure (e.g., N=N stretch at 1590 cm1^{-1} and C=N stretch at 1650 cm1^{-1}) .

Applications

Scientific Uses

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  • Material Science: In developing new materials with unique optical or electronic properties due to its complex structure.
  • Biological Research: As a tool compound for studying enzyme interactions or signaling pathways relevant to disease mechanisms.

Properties

CAS Number

932519-67-0

Product Name

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoropyrazolo[4,3-c]quinoline

Molecular Formula

C22H12Cl2FN3

Molecular Weight

408.26

InChI

InChI=1S/C22H12Cl2FN3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H

InChI Key

PHDQQUWXIUTJGC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.